molecular formula C8H8N2O3 B14005271 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione CAS No. 4349-14-8

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione

Katalognummer: B14005271
CAS-Nummer: 4349-14-8
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: QQJIYYYTWUDJTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H8N2O3. It is known for its unique structure, which includes a furan ring attached to an imidazolidine-2,4-dione core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of furan-2-carbaldehyde with hydantoin under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is unique due to its combination of a furan ring and an imidazolidine-2,4-dione core. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for various applications that similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

4349-14-8

Molekularformel

C8H8N2O3

Molekulargewicht

180.16 g/mol

IUPAC-Name

5-(furan-2-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H8N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H2,9,10,11,12)

InChI-Schlüssel

QQJIYYYTWUDJTM-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CC2C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.